Cas no 483-75-0 (Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-)

Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)- structure
483-75-0 structure
Nome del prodotto:Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
Numero CAS:483-75-0
MF:C15H24
MW:204.351064682007
CID:332670
PubChem ID:101708

Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
    • (-)-α-muurolene
    • 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene
    • 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene
    • 7-epi-.alpha.-Cadinene
    • 1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
    • .alpha.-Amorphene
    • NS00041819
    • Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
    • EINECS 207-598-4
    • 1,5-Cadinadiene
    • Muurola-4,9-diene
    • Amorphene, .alpha.
    • QMAYBMKBYCGXDH-UHFFFAOYSA-N
    • 1-isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydro-naphthalene
    • 483-75-0
    • Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1.alpha.,4a.beta.,8a.alpha.)]-
    • (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
    • .alpha.-Muurolene
    • Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1.alpha.,4a.alpha.,8a.alpha.)-
    • (+)-alpha-muurolene
    • DTXSID30864233
    • 4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
    • FT-0778162
    • 1.Xi.,6.xi.,7.xi.-Cadina-4,9-diene
    • Inchi: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3
    • Chiave InChI: QMAYBMKBYCGXDH-UHFFFAOYSA-N
    • Sorrisi: CC(C1CC=C(C)C2CCC(=CC12)C)C

Proprietà calcolate

  • Massa esatta: 204.18792
  • Massa monoisotopica: 204.188
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 6
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0Ų
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 0.876
  • Punto di ebollizione: 271.5°C at 760 mmHg
  • Punto di infiammabilità: 106.5°C
  • Indice di rifrazione: 1.483
  • PSA: 0
  • LogP: 4.58110
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.